(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol
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Description
Scientific Research Applications
Structural Elucidation and Analysis
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol has been studied for its structural properties and potential as an antitubercular drug candidate. One specific study detailed the structural properties of a closely related compound, BTZ043, highlighting its antitubercular potential and providing insights into the structural dynamics and conformational behavior of the molecule through X-ray, NMR, and DFT studies (Richter et al., 2022).
Synthesis and Structural Studies
The compound has also been a subject of synthetic and structural studies. For instance, its synthesis via the Mannich reaction and its structure confirmation via NMR spectroscopy were reported. This compound demonstrated growth-regulating activity, showcasing its potential in various applications (Sharifkanov et al., 2001). Additionally, mass spectrometric studies of a structurally similar compound, 1,4-dioxa-8-azaspiro[4.5]decane, provided insights into its mass spectrum characteristics and fragmentation patterns, contributing to our understanding of its molecular structure and behavior (Solomons, 1982).
Environmental and Chemical Applications
The compound's derivatives have been explored for environmental and chemical applications. For example, a derivative was utilized in the synthesis of a polymer for removing carcinogenic azo dyes and aromatic amines from water, highlighting its potential role in environmental remediation efforts (Akceylan et al., 2009).
Properties
IUPAC Name |
(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)8(15)7-14-3-1-9(2-4-14)16-5-6-17-9/h8,15H,1-7H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDQCDERQFVPI-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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